{2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
Description
Historical Context in Xanthene-Thiazole Hybrid Development
The synthesis of xanthene-thiazole hybrids traces its origins to the convergent evolution of heterocyclic chemistry in the late 20th century. Xanthenes, characterized by a dibenzo-γ-pyrone scaffold, gained prominence for their optical properties and biological activities, including anti-inflammatory and anticancer effects. Thiazoles, sulfur-nitrogen heterocycles, emerged as critical pharmacophores due to their presence in natural products like vitamin B1 and their role in drug discovery. The fusion of these systems began with the Hantzsch thiazole synthesis, which employed phenacyl bromides to construct thiazoline rings. Early hybrids focused on combining xanthene’s planar aromaticity with thiazole’s hydrogen-bonding capacity, aiming to enhance target affinity. For instance, 3b and 3p—xanthene-based thiazoles—demonstrated nanomolar inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), outperforming commercial inhibitors. These milestones underscored the hybrid’s potential, paving the way for derivatives like this compound, which integrates a carboxylic acid side chain for improved solubility and target engagement.
Significance in Medicinal Chemistry Research
In medicinal chemistry, the compound’s significance lies in its dual pharmacophoric elements. The xanthene moiety contributes to π-π stacking interactions with aromatic residues in enzyme active sites, while the thiazole ring facilitates hydrogen bonding and dipole-dipole interactions. This synergy is exemplified in its inhibitory activity against xanthine oxidase (XO), a target for gout therapy. Molecular docking studies of analogous thiazole-5-carboxylic acids revealed that the thiazole ring anchors the inhibitor near the XO molybdenum center, while the xanthene system stabilizes adjacent hydrophobic pockets. Additionally, the acetic acid substituent enhances water solubility, addressing a common limitation of purely aromatic heterocycles. Such properties position this compound as a versatile scaffold for optimizing pharmacokinetic and pharmacodynamic profiles, particularly in central nervous system (CNS) disorders and metabolic diseases where dual-target inhibition is advantageous.
Position within Heterocyclic Pharmacophore Classification
Within heterocyclic pharmacophore classifications, this compound belongs to the hybrid family of fused bicyclic systems. The xanthene core (a tricyclic dibenzopyran) provides rigidity and lipophilicity, critical for membrane penetration, while the thiazole ring introduces electronic diversity and metabolic stability. Key structural features include:
This classification aligns with modern drug design paradigms emphasizing multipharmacophoric hybrids to overcome resistance and polypharmacology challenges.
Current Research Landscape and Knowledge Gaps
Current research on this compound is nascent but promising. In vitro studies of related xanthene-thiazoles demonstrate IC$$_{50}$$ values in the nanomolar range for AChE (2.37 nM) and BChE (0.59 nM), suggesting potential for Alzheimer’s disease therapy. However, critical gaps persist:
- Mechanistic Specificity : Most data derive from enzyme inhibition assays; precise target engagement mechanisms remain uncharacterized.
- Structural Optimization : The impact of substituents on the acetic acid side chain (e.g., alkylation, amidation) on potency and selectivity is unexplored.
- In Vivo Validation : No pharmacokinetic or toxicity profiles are available, limiting translational potential.
- Comparative Analyses : The compound’s performance relative to other xanthene-thiazole hybrids (e.g., pyrazole conjugates) is undocumented.
Addressing these gaps requires collaborative efforts in synthetic chemistry, computational modeling, and preclinical testing to unlock the compound’s full therapeutic potential.
Properties
IUPAC Name |
2-[2-(9H-xanthene-9-carbonylamino)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c22-16(23)9-11-10-26-19(20-11)21-18(24)17-12-5-1-3-7-14(12)25-15-8-4-2-6-13(15)17/h1-8,10,17H,9H2,(H,22,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWMMZLMKYFUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CS4)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:
Formation of the Xanthene Moiety: The xanthene structure can be synthesized through various methods, including the classical Grover, Shah, and Shah reaction, which involves heating polyphenols with salicylic acids in the presence of acetic anhydride.
Thiazole Ring Formation: The thiazole ring can be synthesized using a cyclization reaction involving a thiourea derivative and an α-haloketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or carbodiimides for amide formation are commonly employed.
Major Products
Oxidation: Xanthone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the xanthene moiety, which can exhibit strong fluorescence properties .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics .
Mechanism of Action
The mechanism by which {2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The xanthene moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thiazole ring can also participate in binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic Acid (CAS 931374-31-1)
- Core Structure : Benzoyl-substituted thiazole-acetic acid.
- Key Differences: Replaces the xanthene group with a benzoylamino-benzoyl moiety.
- The compound’s solubility in polar solvents may be higher due to reduced hydrophobicity.
- Applications : Likely explored as an intermediate in drug synthesis, given its structural similarity to bioactive thiazoles .
2-[1-(Fmoc-amino)ethyl]-1,3-thiazole-4-carboxylic Acid (CID 66380227)
- Core Structure : Fmoc-protected thiazole-acetic acid.
- Key Differences: Features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the thiazole’s aminoethyl side chain.
- Properties : The Fmoc group enhances stability during solid-phase peptide synthesis but increases molecular weight and hydrophobicity.
- Applications: Primarily used in peptide synthesis for temporary amino protection .
Xanthene-Acetic Acid Derivatives Without Thiazole
(9-Oxo-9H-xanthen-4-yl)acetic Acid (CAS 35614-21-2)
- Core Structure : Xanthene-acetic acid with a ketone at position 8.
- Key Differences : Lacks the thiazole ring and amide linkage.
- Properties : The absence of the thiazole reduces hydrogen-bonding capacity and electronic complexity. The ketone group may participate in redox reactions.
- Applications: Potential use as a fluorescent dye or metal chelator due to the xanthene core .
2-(6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl)acetic Acid (CAS 223261-32-3)
- Core Structure : Hydroxymethyl- and methyl-substituted xanthene-acetic acid.
- Key Differences : Additional substituents on the xanthene ring modulate electronic properties and solubility.
- Properties : The hydroxymethyl group enhances hydrophilicity, improving aqueous solubility compared to the target compound.
- Applications : Investigated for bioimaging or as a scaffold in prodrug design .
Carbazole and Fluorene Analogues
2-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic Acid (CAS 1955532-01-0)
- Core Structure : Carbazole-acetic acid with a methoxy group.
- Key Differences : Carbazole replaces xanthene, introducing a nitrogen atom and altering aromaticity.
- Properties : Carbazole’s electron-rich nature may enhance π-π stacking interactions. The tetrahydro group reduces planarity, affecting binding to hydrophobic targets.
- Applications: Potential anticancer or antimicrobial agent due to carbazole’s bioactivity .
2-[4-(Fmoc-piperazinyl)]acetic Acid
- Core Structure : Fmoc-piperazine-acetic acid.
- Key Differences : Piperazine ring replaces thiazole, offering different hydrogen-bonding and basicity profiles.
- Properties : The piperazine moiety increases solubility in acidic conditions, while Fmoc adds hydrophobicity.
- Applications : Used in peptide synthesis and as a linker in combinatorial chemistry .
Comparative Analysis Table
Research Findings and Insights
- Synthetic Flexibility : The target compound’s amide linkage allows modular synthesis, akin to methods used for benzoylated thiazoles and Fmoc-protected derivatives .
- Biological Relevance: Thiazole rings are known for antimicrobial and kinase-inhibitory activity; the xanthene moiety may enhance target binding via π-π interactions .
- Physicochemical Trade-offs : While the xanthene group increases hydrophobicity, the acetic acid moiety improves solubility in basic media, balancing bioavailability .
Biological Activity
The compound {2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antitumor and immunomodulatory contexts. This article reviews its biological activity based on recent studies and synthesized derivatives, providing a comprehensive overview of its mechanisms of action, efficacy, and potential therapeutic applications.
- Molecular Formula : C19H14N2O4S
- Molecular Weight : 366.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its ability to enhance immune responses and exert cytotoxic effects on tumor cells. Studies have shown that derivatives of xanthenes can stimulate macrophages and monocytes, leading to increased lytic activity against cancer cells.
Key Findings:
- Macrophage Activation : Compounds similar to this compound have been reported to significantly enhance the lytic properties of murine macrophages and human monocytes. This effect is attributed to the induction of tumor necrosis factor (TNF) production in immune cells .
- Antitumor Activity : In vitro studies indicate that the compound exhibits low direct toxicity while effectively enhancing the cytotoxicity of immune cells against various tumor cell lines . Notably, certain derivatives demonstrated antitumor activity greater than that of established compounds like DMXAA.
Study 1: Antitumor Activity Assessment
A series of analogues derived from xanthenes were tested for their ability to induce lytic activity in immune cells. Among these, several compounds exhibited enhanced activity compared to the lead compound, with some being 2.5 times more effective than DMXAA in activating human monocytes .
| Compound | Activity (Relative to DMXAA) | TNF Induction |
|---|---|---|
| 4a | Higher | Yes |
| 5a | Higher | Yes |
| 7a | 2.5 times more | Yes |
| 13a | Higher | Yes |
| 16b | Higher | Yes |
Study 2: Synthesis and Biological Evaluation
Research focused on synthesizing derivatives of xanthenes revealed that modifications at specific positions could enhance biological activity. The synthesized compounds were evaluated for their ability to stimulate immune responses and inhibit tumor growth .
Pharmacological Implications
The immunomodulatory effects of this compound suggest potential applications in cancer therapy and as an adjunct in immunotherapy regimens. Its ability to induce TNF production may also position it as a candidate for treating inflammatory diseases.
Q & A
Q. Q1. What are the optimal synthetic routes for {2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves coupling a xanthene carbonyl derivative with a thiazole-acetic acid precursor. For example, a modified Hantzsch thiazole synthesis can be employed, where 2-aminothiazole intermediates are reacted with activated xanthen-9-ylcarbonyl chloride under anhydrous conditions. Key steps include:
Q. Q2. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve ambiguities in the xanthene-thiazole linkage. ORTEP-3 can visualize torsional angles between the xanthene and thiazole moieties .
- Mass spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular ion peaks (expected m/z: 408.48 for CHNOS) .
- UV-Vis spectroscopy : Monitor absorbance at 280–320 nm (xanthene π→π* transitions) to assess electronic conjugation .
Q. Q3. How can researchers evaluate the compound’s biological activity in vitro, and what controls are necessary?
Methodological Answer:
- Assay design : Use fluorescence-based assays (e.g., thiol reactivity or enzyme inhibition) due to the xanthene fluorophore. Include controls with structurally related analogs (e.g., 2-[(4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio]acetic acid) to isolate thiazole-specific effects .
- Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate, using DMSO as a vehicle control (<0.1% v/v) .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions between computational predictions and experimental data (e.g., solubility vs. crystallinity)?
Methodological Answer:
- Molecular dynamics (MD) simulations : Compare solvation free energy (ΔG) predictions with experimental solubility (e.g., shake-flask method in PBS pH 7.4). Discrepancies may arise from crystal packing forces not modeled in silico .
- Powder XRD : Analyze polymorphic forms that affect solubility. Use Rietveld refinement to quantify amorphous/crystalline content .
Q. Q5. What strategies are recommended for studying the compound’s behavior in solid-state vs. solution-phase environments?
Methodological Answer:
Q. Q6. How can metabolic stability be assessed, and what structural analogs provide insight into degradation pathways?
Methodological Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Compare with fenclozic acid (a thiazole-acetic acid analog), which undergoes CYP3A4-mediated oxidation .
- Metabolite identification : Use H/D exchange experiments to trace hydroxylation sites on the xanthene ring .
Q. Q7. What computational tools are suitable for modeling interactions between this compound and biological targets (e.g., enzymes)?
Methodological Answer:
Q. Q8. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
